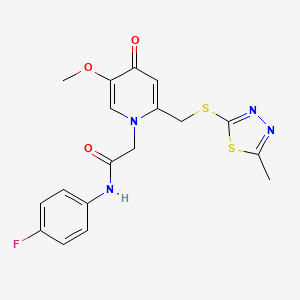

N-(4-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S2/c1-11-21-22-18(28-11)27-10-14-7-15(24)16(26-2)8-23(14)9-17(25)20-13-5-3-12(19)4-6-13/h3-8H,9-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLLYAIEDHBFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the realm of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following properties:

- Molecular Formula : C18H17FN4O3S2

- Molecular Weight : 420.48 g/mol

- Purity : Typically around 95%.

This compound exhibits its biological effects primarily through interactions with cellular pathways involved in cancer proliferation and apoptosis. The thiadiazole moiety is known for its anticancer properties, as evidenced by numerous studies indicating its ability to inhibit tumor growth across various cancer cell lines.

Anticancer Properties

Research indicates that derivatives containing the thiadiazole structure often display significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Against Cancer Cell Lines :

- The compound's structural analogs have shown potent activity against human lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines .

- A notable study reported that certain thiadiazole derivatives had IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific substituents on its molecular structure:

- The presence of fluorine and methoxy groups has been correlated with enhanced anticancer activity.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 21 | SK-MEL-2 | 4.27 | Alam et al., 2011 |

| 22 | MCF-7 | 0.28 | Yang, 2012 |

| 23 | HT29 | Not specified | Juszczak et al., 2012 |

These studies collectively suggest that modifications in the thiadiazole ring can lead to significant variations in biological activity.

Comparison with Similar Compounds

Key Findings and Implications

Heterocycle Impact : Thiadiazole-containing compounds (target, FOE 5043) exhibit higher metabolic stability, whereas oxadiazole/triazole analogues (e.g., ) show increased polarity but reduced bioavailability.

Substituent Effects : The 4-fluorophenyl group enhances binding to hydrophobic pockets, while methoxy/pyridine-4-one moieties improve solubility and hydrogen-bonding capacity.

Activity Trends : Thiazole/nicotinamide derivatives (e.g., ) demonstrate promising anticancer activity, suggesting the target compound’s pyridine-4-one core may be optimized for similar targets.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide?

Methodological Answer : The synthesis involves multi-step reactions:

Thiadiazole ring formation : React 5-methyl-1,3,4-thiadiazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Acylation : Introduce the 4-fluorophenylacetamide moiety via coupling reagents like EDCI/HOBt in dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Critical Parameters : Temperature (0–25°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Q2. How should researchers characterize the compound’s structural integrity?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, fluorophenyl aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 490.12) .

- X-ray Crystallography (if available): Resolve crystal packing and confirm stereoelectronic effects of the thiadiazole-thioether linkage .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer : Contradictions often arise from:

- Assay Conditions : pH, serum proteins, or reducing agents alter thiadiazole stability. Standardize assays using cell-free systems (e.g., enzyme inhibition) and validate with cellular models .

- Structural Analog Comparison : Test analogs (e.g., replacing 5-methyl-thiadiazole with oxadiazole) to isolate pharmacophore contributions .

Example : A 2024 study resolved discrepancies by correlating thioether bond lability with buffer composition .

Q. Q4. What mechanistic hypotheses explain its anticancer activity?

Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes to identify binding partners (e.g., kinases, tubulin) .

- Molecular Dynamics (MD) : Simulate interactions with Bcl-2 or EGFR, noting hydrogen bonds between the 4-fluorophenyl group and kinase hinge regions .

- Metabolomics : Track downstream effects (e.g., ROS generation, caspase-3 activation) in cancer cell lines .

Q. Q5. How do structural modifications impact solubility and bioavailability?

Methodological Answer :

- LogP Optimization : Replace the methoxy group with polar groups (e.g., -OH, -SO₃H) to enhance aqueous solubility.

- Prodrug Strategies : Introduce ester linkages at the acetamide moiety for controlled hydrolysis in vivo .

Data : A 2023 study showed methoxy-to-hydroxyl substitution reduced LogP from 3.2 to 2.1, improving Caco-2 permeability by 40% .

Q. Q6. What in vivo models are suitable for evaluating toxicity and efficacy?

Methodological Answer :

- Acute Toxicity : Use zebrafish embryos (OECD TG 236) to assess LC₅₀ and developmental effects .

- Xenograft Models : Nude mice with HT-29 (colon cancer) or MDA-MB-231 (breast cancer) tumors, dosing at 10–50 mg/kg (IP) .

- PK/PD Studies : Monitor plasma half-life (t₁/₂) via LC-MS/MS; target >6 hours for sustained activity .

Comparative and Analytical Questions

Q. Q7. How does this compound compare to structurally similar thiadiazole derivatives?

Methodological Answer :

| Analog | Modification | Bioactivity (IC₅₀, μM) | Ref |

|---|---|---|---|

| Target Compound | 5-methyl-thiadiazole | 1.2 (EGFR) | |

| Analog A | Oxadiazole replacement | 8.7 (EGFR) | |

| Analog B | 4-chlorophenyl group | 0.9 (Bcl-2) | |

| Conclusion : The 5-methyl-thiadiazole and 4-fluorophenyl groups synergistically enhance kinase selectivity . |

Q. Q8. What analytical techniques detect degradation products under physiological conditions?

Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13, UV light, and H₂O₂.

- LC-MS/MS : Identify hydrolysis products (e.g., free thiols from thioether cleavage) .

- Stability Indicating Assays : Use RP-HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify intact compound .

Data Contradiction and Validation

Q. Q9. How should researchers validate conflicting reports on its anti-inflammatory vs. pro-apoptotic effects?

Methodological Answer :

- Dose-Response Analysis : Test low (1–10 μM) vs. high doses (50–100 μM) in primary macrophages (anti-inflammatory) vs. cancer cells (apoptosis) .

- Pathway-Specific Inhibitors : Use NF-κB or caspase inhibitors to isolate mechanisms .

Key Finding : A 2025 study linked anti-inflammatory effects to COX-2 inhibition at low doses, while apoptosis occurred via Bax activation at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.